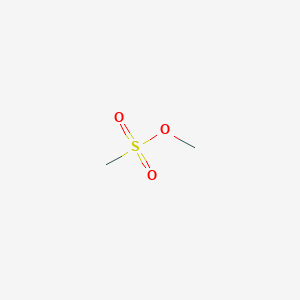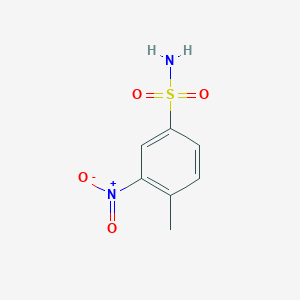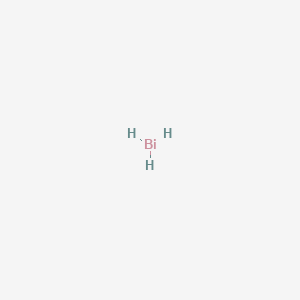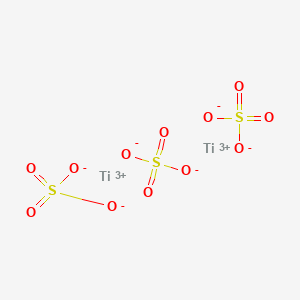
硫酸钛
描述
Synthesis Analysis
The synthesis of titanium compounds with sulfur is discussed in several papers. For instance, nearly stoichiometric titanium disulfide (TiS2) is synthesized through a direct reaction between titanium and sulfur, with a slight excess of titanium always present, which affects the material's electronic properties . Another study reports the synthesis of titanium complexes with long titanium-sulfur bonds using chelating bis(phenolato) ligands, which could be useful as ancillary ligands for olefin polymerization catalysts . Additionally, a novel class of single-source precursors for the chemical vapor deposition of titanium disulfide films has been developed, which could offer better control over stoichiometry and reduce waste .
Molecular Structure Analysis
The molecular structure of titanium-sulfur compounds is characterized in some of the papers. For example, the titanium complexes with bis(phenolato) ligands exhibit an unusually long titanium-sulfur bond, which is determined through single-crystal X-ray structural analyses . The structure of nearly stoichiometric titanium disulfide is characterized by X-ray diffraction, revealing the influence of excess titanium on the material's properties .
Chemical Reactions Analysis
The chemical reactions involving titanium and sulfur compounds are explored in the context of synthesis and decomposition. The solid-state reactions between titanium dioxide (TiO2) and alkali persulfates are investigated, leading to the formation of complex titanium-sulfur compounds that decompose at higher temperatures . The reaction between titanium tetrachloride and alkanethiols to form single-source precursors for TiS2 films is also described .
Physical and Chemical Properties Analysis
The physical and chemical properties of titanium-sulfur compounds are analyzed in these studies. The oxidation-induced structural, phase, and property evolution of titanium sesquioxide (Ti2O3) to titanium dioxide (TiO2) is investigated, revealing the importance of Ti3+ in the applications of TiO2 and the transformation pathways . The properties of titanium disulfide, such as its magnetic susceptibility and intercalation rate, are characterized, supporting its use as an extrinsic semiconductor . A novel digestion method using ammonium persulfate is developed to quantify TiO2 nanoparticles, demonstrating high recovery rates and minimal interference from common ions .
科学研究应用
钛科学和技术展望
钛及其合金,包括硫酸钛,在飞机等安全关键结构中至关重要,推动了对预测计算材料工程工具的研究。本研究重点关注相变和力学行为,以克服生物工程应用中设计和制造集成的挑战 (Banerjee 和 Williams,2013)。
二氧化三钛:制备、性质和应用
二氧化三钛 (Ti2O3) 因其独特的性质和在能源、生物医学和电子领域的潜力而备受关注。它具有窄带隙和独特的电学和光学性质,可用于海水淡化、电催化水分解、癌症治疗、制氢等。本文讨论了其制备、性质以及 Ti2O3 的挑战和未来前景 (Li 等,2022)。
用于生物医学应用的钛基纳米材料
钛及其合金,包括硫酸钛,由于其强度和生物相容性,被广泛用于医疗应用。研究重点是优化生物应用的表面形貌,并了解纳米技术(例如二氧化钛 (TiO2) 纳米管)如何影响细胞粘附、生长和分化。这些进步对于改善骨植入物的骨整合、蛋白质相互作用和抗菌性能至关重要 (Kulkarni 等,2015)。
二氧化钛:从工程到应用
二氧化钛 (TiO2) 纳米材料在可持续能源产生和环境污染物去除中发挥着重要作用。研究旨在通过优化光学和电学性质来增强其光催化活性,重点是缺陷引入、形态控制和介晶结构开发等改性策略。这些进步对于在光催化、光电化学器件、光伏和传感器中的应用至关重要 (Kang 等,2019)。
用于癌症治疗诊断的钛基纳米材料
对钛基纳米材料 (Ti 基 NM) 的研究已扩展到生物医学领域,探索其用于癌症治疗诊断的结构、组成和物理化学特性。这些材料在药物递送系统、光热疗法、光动力疗法和声动力疗法中显示出前景,提高了治疗效率并减少了副作用。这篇综述还讨论了 Ti 基 NM 的诊断有效性和毒性评估,突出了它们在癌症治疗和诊断中的潜力 (Wang 等,2020)。
未来方向
The use of titanium and its compounds, including titanium sesquisulfate, is a topic of ongoing research. Future research will likely focus on advanced manufacturing technologies, analyzing the effects of alloying elements on the biocompatibility, corrosion resistance, and mechanical properties of titanium . The role of titanium compounds in regenerative medicine and nanomedicine applications, such as localized drug delivery system, immunomodulatory agents, antibacterial agents, and hemocompatibility, is also a promising area of research .
属性
IUPAC Name |
titanium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXOQKKUVQETK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890655 | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium sesquisulfate | |
CAS RN |
10343-61-0 | |
| Record name | Titanium sesquisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dititanium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM SESQUISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





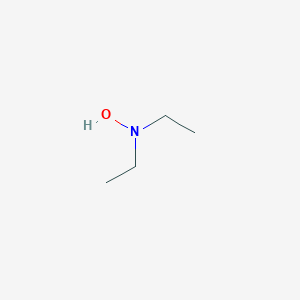


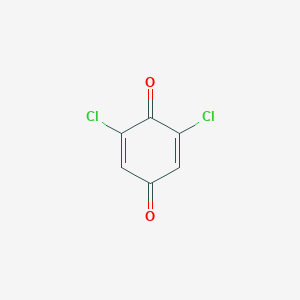


![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)

